

Spectroscopic Data of 1-Bromo-4-(phenylsulfonyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-4-(phenylsulfonyl)benzene

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This technical guide provides an in-depth overview of the spectroscopic data for the compound **1-Bromo-4-(phenylsulfonyl)benzene** (also known as 4-Bromophenyl phenyl sulfone), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Core Spectroscopic Data

The empirical formula for **1-Bromo-4-(phenylsulfonyl)benzene** is $C_{12}H_9BrO_2S$, and its molecular weight is 297.17 g/mol [1]. Its unique spectroscopic fingerprint is crucial for its identification and characterization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The data presented here is for samples dissolved in deuterated chloroform ($CDCl_3$).

1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.96 – 7.92	Multiplet	2H	Ar-H
7.84 – 7.80	Multiplet	2H	Ar-H
7.69 – 7.63	Multiplet	3H	Ar-H
7.58 – 7.52	Multiplet	2H	Ar-H

^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
140.4	Ar-C
139.9	Ar-C
133.8	Ar-CH
132.6	Ar-CH
129.5	Ar-CH
129.0	Ar-CH
128.0	Ar-CH
127.8	Ar-C

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The data below corresponds to the molecular ion peak.

Mass Spectrum Data

m/z	Ion
298.0	$[\text{M}+\text{H}]^+$

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for **1-Bromo-4-(phenylsulfonyl)benzene**.

IR Spectrum Data

Wavenumber (cm ⁻¹)	Assignment
~3100-3000	C-H stretch (aromatic)
~1580-1450	C=C stretch (aromatic ring)
~1320-1290	S=O stretch (asymmetric)
~1160-1140	S=O stretch (symmetric)
~1100-1000	C-S stretch
~850-750	C-H bend (out-of-plane, aromatic)
~700-600	C-Br stretch

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of solid **1-Bromo-4-(phenylsulfonyl)benzene** is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing an internal standard (e.g., tetramethylsilane, TMS). The solution is transferred to a 5 mm NMR tube.
- **Instrument Setup:** The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
- **¹H NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, a relaxation

delay of 1-2 seconds, and an accumulation of 8 to 16 scans to ensure a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence, such as zgpg30, is employed to simplify the spectrum and enhance the signal. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay are required.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal TMS standard at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

IR Spectroscopy Protocol

- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid **1-Bromo-4-(phenylsulfonyl)benzene** sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.
- **Data Acquisition:** The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean ATR crystal is first collected. Then, the sample spectrum is recorded. The instrument typically scans the mid-infrared range from 4000 to 400 cm^{-1} .
- **Data Processing:** The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

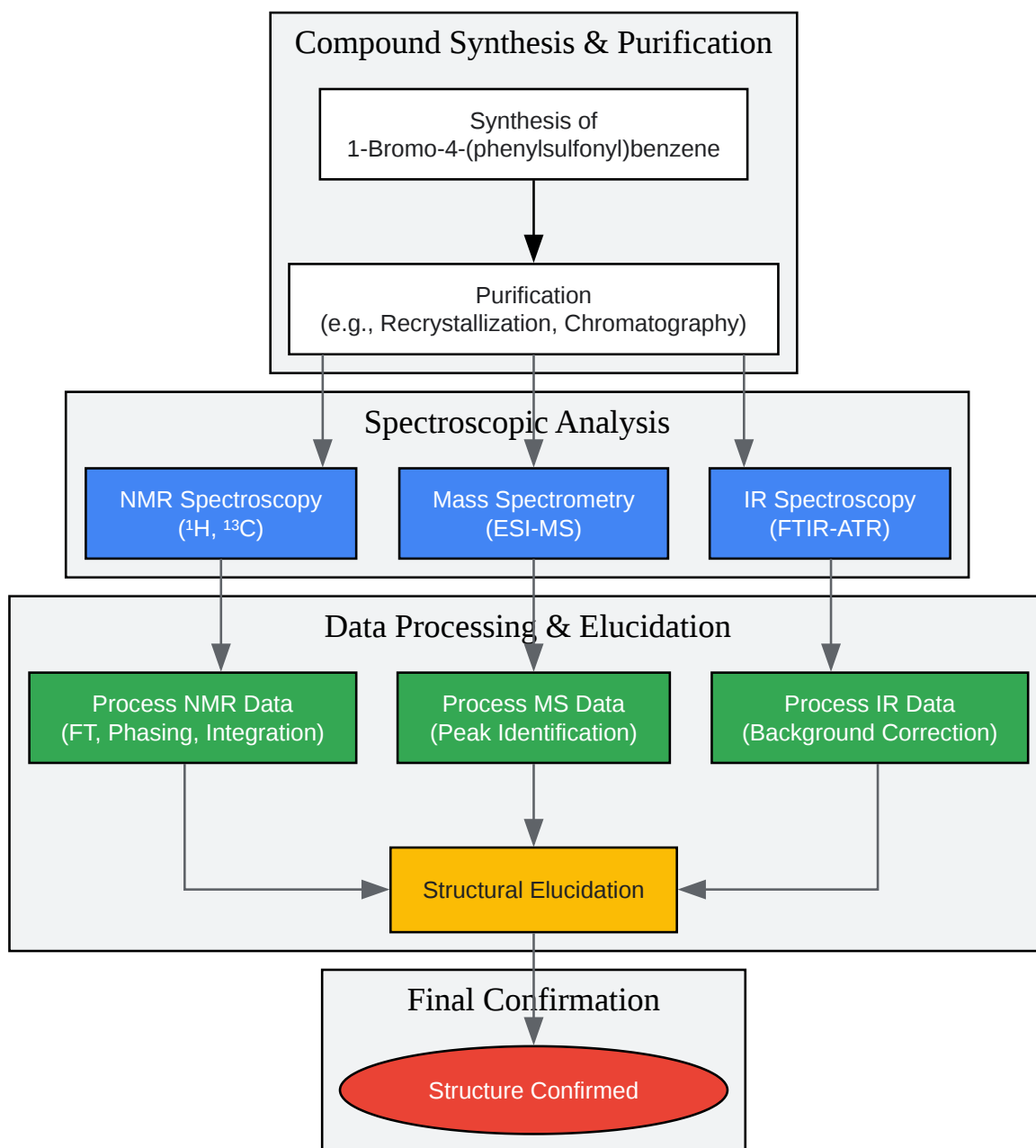
Mass Spectrometry Protocol

- **Sample Preparation:** A dilute solution of the sample is prepared by dissolving a small amount of **1-Bromo-4-(phenylsulfonyl)benzene** in a suitable volatile solvent like methanol or acetonitrile, typically at a concentration of about 1 mg/mL.
- **Ionization Method:** For a compound of this nature, Electrospray Ionization (ESI) is a common technique. The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).

- **Mass Analysis:** The instrument is operated in positive ion mode to detect the protonated molecule $[M+H]^+$. A full scan is performed over a relevant mass-to-charge (m/z) range (e.g., 100-500 amu).
- **Data Acquisition:** The mass spectrum is acquired, and the data is processed to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1-Bromo-4-(phenylsulfonyl)benzene**.



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A generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

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References

- 1. 1-Bromo-4-(phenylsulfonyl)benzene | 23038-36-0 [chemicalbook.com]
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